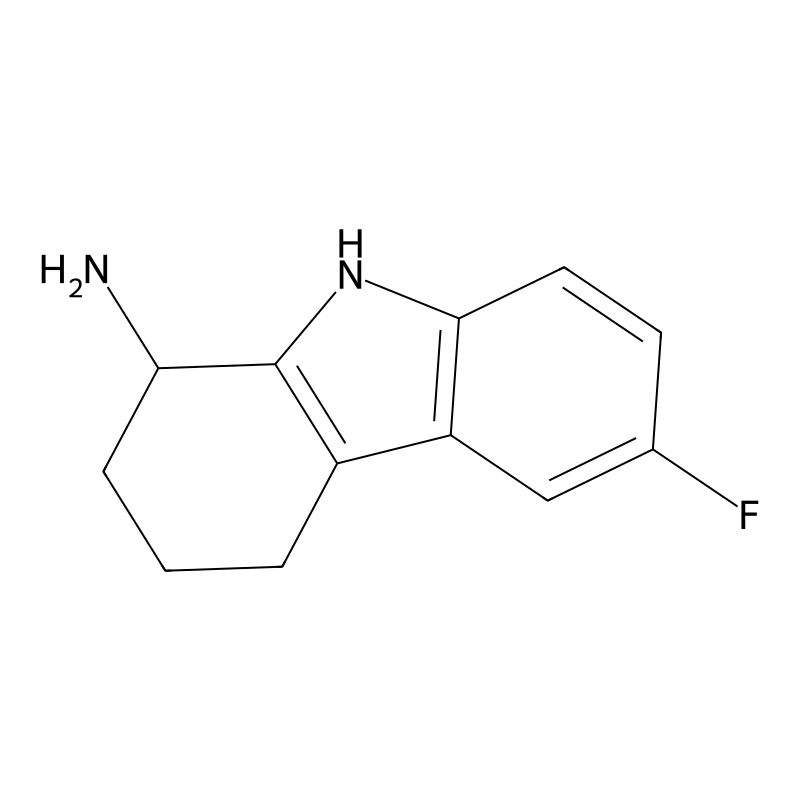

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 1429901-83-6) is a highly specialized, bifunctional building block widely utilized in fragment-based drug discovery (FBDD) and lead elaboration campaigns [1]. Featuring a rigid tetrahydrocarbazole core, a metabolically protective 6-fluoro substitution, and a reactive primary amine at the 1-position, this compound serves as a privileged scaffold for parallel synthesis [2]. It is particularly valued in the development of kinase inhibitors and epigenetic modulators, where the core structure provides essential hydrogen-bonding and hydrophobic interactions, while the amine handle allows for rapid, high-yielding diversification via amidation or alkylation [3].

References

- [1] Adams, L. A., et al. 'Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra-Terminal Domain.' Journal of Medicinal Chemistry, 2023, 66(8), 5859-5872.

- [2] Arkivoc. 'Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds.' 2023.

- [3] Young, W. B., et al. 'Discovery of 6-Fluoro-5-(R)... A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)...' Journal of Medicinal Chemistry, 2016, 59(12), 5912-5932.

Substituting this specific amine with its ketone precursor (6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one) introduces significant process bottlenecks, requiring a multi-day, transition-metal-mediated reductive amination step that limits high-throughput library generation [1]. Furthermore, replacing the compound with an unfluorinated analog compromises the resulting library's viability; the electron-rich carbazole ring is highly susceptible to CYP450-mediated oxidation, whereas the 6-fluoro substitution effectively blocks this metabolic liability while simultaneously enhancing membrane permeability and filling critical hydrophobic pockets in target active sites [2]. Procuring the pre-formed, fluorinated amine is therefore essential for maintaining both synthetic velocity and downstream pharmacokinetic integrity.

References

- [1] Adams, L. A., et al. 'Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra-Terminal Domain.' Journal of Medicinal Chemistry, 2023, 66(8), 5859-5872.

- [2] Arkivoc. 'Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds.' 2023.

High-Throughput Amidation Efficiency vs. Ketone Precursors

In the Rapid Elaboration of Fragments into Leads (REFiL) workflow, utilizing 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine enables direct, room-temperature amidation (e.g., with EDC/HOBt), yielding elaborated leads with 85–91% recovery after deprotection [1]. In contrast, starting from the baseline 6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one requires a 25-hour reductive amination utilizing titanium(IV) isopropoxide and sodium borohydride before diversification can even begin[1].

| Evidence Dimension | Precursor processing time and yield |

| Target Compound Data | Direct amidation yields 85–91% in <24h with no heavy metals. |

| Comparator Or Baseline | 6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one requires >25h Ti(OiPr)4-mediated reductive amination prior to coupling. |

| Quantified Difference | Eliminates >25 hours of synthetic bottlenecking and avoids transition-metal reagents in library generation. |

| Conditions | Microscale parallel chemistry (REFiL) using EDC/HOBt in DMF at room temperature. |

Procuring the pre-formed primary amine drastically accelerates hit-to-lead cycles by enabling immediate, single-step parallel coupling reactions.

Metabolic Stability and Pharmacokinetic Optimization

The installation of a highly electronegative fluorine atom at the 6-position of the tetrahydrocarbazole core fundamentally alters the molecule's pharmacokinetic profile compared to unfluorinated baselines. Unfluorinated tetrahydrocarbazoles suffer from rapid CYP450-mediated aromatic oxidation due to their electron-rich nature, whereas the 6-fluoro substitution provides a strong C-F bond that resists nucleophilic and oxidative attack[1]. This modification not only extends the kinetic half-life in metabolic assays but also optimizes lipophilicity (logP) to enhance membrane permeability without violating Lipinski's rules[REFS-1, REFS-2].

| Evidence Dimension | Metabolic resistance and membrane permeability |

| Target Compound Data | 6-fluoro-tetrahydrocarbazole core blocks aromatic oxidation and improves logP. |

| Comparator Or Baseline | Unfluorinated tetrahydrocarbazole is highly susceptible to rapid CYP450 degradation. |

| Quantified Difference | Fluorination extends metabolic half-life and improves cellular permeability relative to the unfluorinated baseline. |

| Conditions | In vitro metabolic stability profiling and SAR analysis of tetrahydrocarbazole derivatives. |

Starting with a 6-fluoro-substituted building block prevents late-stage attrition by embedding metabolic resistance directly into the screening library.

Binding Affinity Enhancement in Epigenetic and Kinase Targets

The 6-fluoro-tetrahydrocarbazole scaffold is proven to drive substantial affinity gains when elaborating weak fragment hits. In studies targeting the bromodomain-3 extra-terminal (BRD3-ET) domain, libraries built upon 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine achieved >30-fold improvements in binding affinity compared to initial low-affinity fragments [1]. Structural analyses in related kinase targets (e.g., BTK) demonstrate that the 6-fluoro substituent actively fills small hydrophobic pockets (e.g., near Leu528), contributing to sub-micromolar potency that simpler indole or unfluorinated carbazole fragments cannot achieve [2].

| Evidence Dimension | Target binding affinity |

| Target Compound Data | Elaborated leads from the 6-fluoro-amine achieve >30-fold affinity improvements. |

| Comparator Or Baseline | Unoptimized fragment hits or unfluorinated analogs lacking the hydrophobic contact. |

| Quantified Difference | >30-fold increase in binding affinity driven by the rigid core and specific fluorine-hydrophobic pocket interactions. |

| Conditions | Off-rate screening (ORS) and X-ray co-crystallography/docking in BRD3-ET and BTK models. |

Validates the procurement of this specific compound as a privileged scaffold capable of bridging the gap between weak fragment hits and potent lead molecules.

Fragment-Based Drug Discovery (FBDD) Library Generation

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is the optimal starting material for REFiL (Rapid Elaboration of Fragments into Leads) workflows. Its primary amine allows for immediate, high-throughput microscale parallel chemistry (amidation, alkylation) to rapidly explore chemical diversity around the metabolically stable tetrahydrocarbazole core, particularly for underexplored targets like the BRD3-ET domain [1].

Kinase Inhibitor Scaffold Development

In the design of reversible kinase inhibitors (such as for Bruton's Tyrosine Kinase, BTK), this compound serves as a critical structural foundation. The 6-fluoro substitution is strategically positioned to fill specific hydrophobic pockets within the ATP binding site, while the rigid core properly orients downstream functional groups, making it superior to flexible or unfluorinated alternatives [2].

Anti-Microbial and Anti-Tubercular Agent Synthesis

The compound is highly suitable as a precursor for developing novel anti-tubercular agents targeting polyketide synthase 13. The inherent membrane permeability and metabolic stability conferred by the 6-fluoro-tetrahydrocarbazole core ensure that downstream derivatives maintain sufficient bioavailability and target engagement in complex bacterial cell models [3].

References

- [1] Adams, L. A., et al. 'Rapid Elaboration of Fragments into Leads Applied to Bromodomain-3 Extra-Terminal Domain.' Journal of Medicinal Chemistry, 2023, 66(8), 5859-5872.

- [2] Young, W. B., et al. 'Discovery of 6-Fluoro-5-(R)... A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)...' Journal of Medicinal Chemistry, 2016, 59(12), 5912-5932.

- [3] Arkivoc. 'Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds.' 2023.